molecular formula C20H18FN3O3S B2992432 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide CAS No. 895783-58-1

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide

Cat. No.: B2992432
CAS No.: 895783-58-1
M. Wt: 399.44
InChI Key: VTRAXVTWQNPYCH-UHFFFAOYSA-N
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Description

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, a fluorophenyl group, and a methoxyphenyl group. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a halogenated phenyl compound with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol under reflux conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorinated phenyl halide and a suitable nucleophile.

    Coupling with Ethanediamide: The final step involves the coupling of the thiazole derivative with ethanediamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; low to moderate temperatures.

    Substitution: Amines, thiols; organic solvents like dichloromethane or ethanol; room temperature to reflux conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential as an anticancer agent, anti-inflammatory compound, and in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of certain kinases or transcription factors, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide
  • N-{2-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide
  • N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-hydroxyphenyl)ethanediamide

Uniqueness

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide is unique due to the specific combination of its fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. This uniqueness can result in different pharmacokinetic and pharmacodynamic profiles compared to similar compounds, making it a valuable candidate for further research and development.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-N'-(4-methoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-27-17-7-5-15(6-8-17)23-19(26)18(25)22-10-9-16-12-28-20(24-16)13-3-2-4-14(21)11-13/h2-8,11-12H,9-10H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRAXVTWQNPYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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